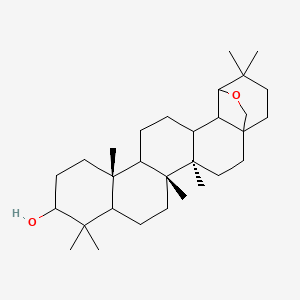
19,28-Epoxy-3-oleananol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19,28-Epoxy-3-oleananol is a triterpenoid compound with the molecular formula C₃₀H₅₀O₂. It is a naturally occurring compound found in plants and is part of the larger class of terpenoids, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19,28-Epoxy-3-oleananol involves several steps. One common method starts with the isomerization of betulin into allobetulin in the presence of Amberlyst 15. This is followed by the oxidation of allobetulin to this compound using 2-iodoxybenzoic acid. The final step involves iodination of the obtained enone in the presence of DMAP .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
19,28-Epoxy-3-oleananol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2-iodoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like DMAP are used for iodination reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
19,28-Epoxy-3-oleananol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 19,28-Epoxy-3-oleananol involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways and exert its effects through binding to specific receptors or enzymes. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Allobetulin: A closely related compound obtained from betulin.
Betulinic Acid: Another derivative of betulin with similar biological activities.
Uniqueness
19,28-Epoxy-3-oleananol is unique due to its specific structural features, which confer distinct biological activities compared to other similar compounds. Its epoxy group and specific stereochemistry play a crucial role in its interactions with biological targets .
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(4R,5R,13R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30?/m0/s1 |
InChI Key |
BZNIIOGSANMIET-OGRWGTANSA-N |
Isomeric SMILES |
C[C@@]12CCC34CCC(C(C3C1CCC5[C@]2(CCC6[C@@]5(CCC(C6(C)C)O)C)C)OC4)(C)C |
Canonical SMILES |
CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















